(6-Methyl-1H-indol-3-yl)methanol
Overview
Description
(6-Methyl-1H-indol-3-yl)methanol is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are found in various natural compounds, including tryptophan and indole-3-acetic acid . This compound features a methyl group at the 6th position and a hydroxymethyl group at the 3rd position of the indole ring, contributing to its unique chemical properties.
Mechanism of Action
Target of Action
(6-Methyl-1H-indol-3-yl)methanol, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors play a significant role in various biological activities, making indole derivatives valuable for the treatment of different disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cell biology . For instance, some indole derivatives have been found to impede DNA synthesis, influencing target cells’ activation, proliferation, and apoptosis .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence several biochemical pathways, although specific pathways affected by this compound are yet to be identified.
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . For example, they can reduce oxidative stress, impede DNA synthesis, and inhibit proinflammatory cytokines and chemokines . These actions suggest that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
(6-Methyl-1H-indol-3-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . The nature of these interactions often involves the inhibition or activation of specific enzymes, leading to significant biochemical changes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the regulation of apoptosis, cell cycle progression, and cell proliferation . These effects are mediated through interactions with key signaling molecules and transcription factors.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . The molecular diversity of indole derivatives allows them to target multiple pathways, making them versatile agents in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, indole derivatives may undergo metabolic transformations that alter their activity and efficacy . Understanding these temporal effects is crucial for optimizing experimental conditions and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Studies have reported threshold effects, where a specific dosage range is required to achieve the desired biological activity without causing harm . These findings highlight the importance of dosage optimization in preclinical research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. For example, the shikimate pathway, which leads to the synthesis of tryptophan, is one of the key metabolic routes for indole derivatives . These metabolic processes can influence the overall bioavailability and efficacy of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is essential for predicting the pharmacokinetics and pharmacodynamics of the compound.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The precise localization can influence the interactions with other biomolecules and the overall biological outcome.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-1H-indol-3-yl)methanol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions . Another method includes the reduction of corresponding indole carboxaldehydes using reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes, including the formation of intermediate compounds followed by functional group modifications. The choice of solvents, catalysts, and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-1H-indol-3-yl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid) in solvents like acetic acid or sulfuric acid.
Major Products Formed
Oxidation: Indole-3-carboxaldehyde, indole-3-carboxylic acid.
Reduction: Various indole derivatives with different substituents.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
(6-Methyl-1H-indol-3-yl)methanol has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: A naturally occurring compound found in cruciferous vegetables, known for its anticancer properties.
Tryptophol: An indole derivative involved in plant growth regulation and microbial signaling.
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Uniqueness
(6-Methyl-1H-indol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(6-methyl-1H-indol-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-2-3-9-8(6-12)5-11-10(9)4-7/h2-5,11-12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIRGUFIWRNCBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622175 | |
Record name | (6-Methyl-1H-indol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
437988-53-9 | |
Record name | (6-Methyl-1H-indol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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